molecular formula C14H14Cl2N2O2S B5661582 2-(2,4-dichlorophenoxy)-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]acetamide

2-(2,4-dichlorophenoxy)-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]acetamide

Cat. No. B5661582
M. Wt: 345.2 g/mol
InChI Key: VDRVSBNOZIGYGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthetic approaches to similar compounds often involve carbodiimide condensation catalysis, a method that can be adapted for the synthesis of acetamide derivatives. This method was demonstrated in the preparation of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives, which were identified using IR, 1H NMR, and elemental analyses. The intermediate compound 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine was confirmed by single-crystal X-ray diffraction, showcasing a pathway that could be relevant to our target compound (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of acetamide compounds, like our target, is often elucidated using single-crystal X-ray diffraction. An example includes the analysis of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, where the chlorophenyl ring orientation relative to the thiazole ring was determined, along with C—H⋯O intermolecular interactions forming chains in the crystal structure (Saravanan et al., 2016).

Chemical Reactions and Properties

The reactivity of such compounds often involves interactions with biological targets, as seen in compounds with anti-inflammatory activity. For instance, novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides exhibit significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. While specific studies on the physical properties of our target compound were not found, similar analyses on related compounds provide insights into methodologies for assessing solubility and crystallinity.

Chemical Properties Analysis

The chemical properties, such as acidity (pKa), reactivity, and stability, are key to the compound's applications in chemical synthesis and potential biological activities. For example, pKa determination of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives sheds light on the compound's protonation states and chemical stability under various pH conditions (Duran & Canbaz, 2013).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2S/c1-8-13(21-9(2)18-8)6-17-14(19)7-20-12-4-3-10(15)5-11(12)16/h3-5H,6-7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRVSBNOZIGYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.